4-amino-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes both oxadiazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves multi-step reactions. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Partial oxidation using hydrogen peroxide in concentrated sulfuric acid.
Reduction: Potential reduction reactions to modify the nitro groups.
Substitution: Nucleophilic substitution reactions involving the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield partially oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of energetic materials and explosives due to its high nitrogen content and stability.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The exact mechanism of action for N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole .
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide .
Uniqueness
N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is unique due to its combination of oxadiazole and pyrazole rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
Molecular Formula |
C10H13N9O4 |
---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
N-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H13N9O4/c1-4-8(19(21)22)5(2)18(15-4)3-6(20)13-14-9(11)7-10(12)17-23-16-7/h3H2,1-2H3,(H2,11,14)(H2,12,17)(H,13,20) |
InChI Key |
IVGSWERAEAPPTI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC(=O)N/N=C(/C2=NON=C2N)\N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN=C(C2=NON=C2N)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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